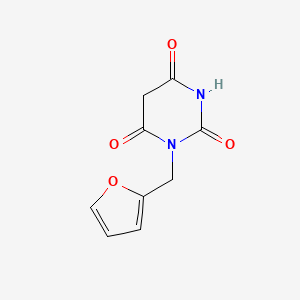

1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Vue d'ensemble

Description

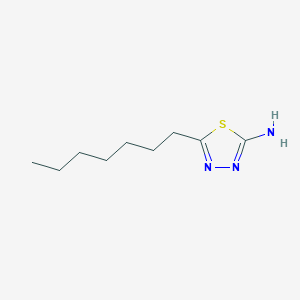

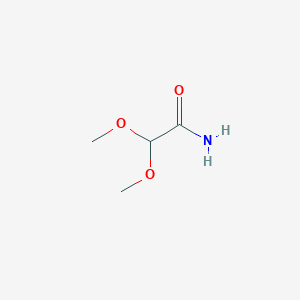

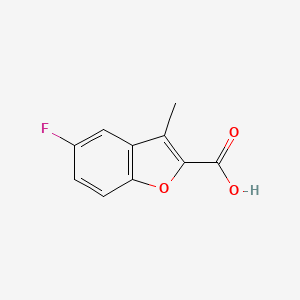

The compound “1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that contains a furan ring and a 1,3-diazinane ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The 1,3-diazinane ring is a six-membered ring with four carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The 1,3-diazinane ring can also participate in various reactions, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through experimental methods. These could include measurements of melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Complex Compounds : Studies demonstrate the synthesis of complex organic compounds, such as 3-trimethylsiloxy-1-(furan-3-yl)butadiene, utilizing furan derivatives in reactions with various dienophiles. These reactions are regio- and stereoselective, leading to the formation of compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov, Bagryanskaya, & Shults, 2016).

Oxidative Furan Dearomatization : Another significant application is the oxidative dearomatization of furan compounds. This process involves an unusual cyclization of di(het)aryl-substituted 2-ene-1,4,7-triones, related to the Paal–Knorr synthesis, with a shift in the double bond (Shcherbakov et al., 2021).

Intramolecular Diels-Alder Additions : Furan compounds have been used in the intramolecular Diels-Alder additions. This process involves the generation of benzynes, which are trapped intramolecularly by the furan moiety, resulting in the formation of complex cyclohexa-1,3-diene derivatives (Best & Wege, 1986).

Molecular Modeling and Potential Medical Applications

- Chemical Shift Assignment and Molecular Modeling : Furan derivatives have been a focus in molecular modeling studies. For instance, compounds like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one have been synthesized and analyzed using Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations. These studies suggest potential applications in developing new anticancer drugs, as some stereoisomers may act as DNA intercalators (Rubim de Santana et al., 2020).

- Anticancer Potential : Specific derivatives of diazinanes, such as arylaminomethylidene of diazinetriones, have been synthesized to explore their potential as anti-glioblastoma agents. These compounds have shown significant cytotoxic effects in glioblastoma cells, highlighting the potential of furan derivatives in cancer treatment (Pianovich et al., 2017).

Photochemical Reactions and Synthesis

Novel Photochemical Reactions : Furan-fused tricyclic diazocyclopentanediones have been studied for their photochemical reactions. These reactions lead to the formation of N-alkylhydrazones and cycloelimination of furans, yielding products like 2-N-(alkyl)hydrazone of cyclopentene-1,2,3-trione. Such studies open up new pathways in the field of organic synthesis (Rodina et al., 2018).

Synthesis of Multisubstituted Furans : An atom-economical and metal-free synthesis of multisubstituted furans has been developed, showcasing the versatility of furan compounds. This method involves aziridine ring opening and is significant for its environmental friendliness and efficiency (Yadav, Jeong, & Ha, 2017).

Photoinduced Oxidative Cyclization : Research has also delved into the photoinduced oxidative cyclization of furan compounds, which is a novel methodology for synthesizing the furan ring. This process uses molecular oxygen as an oxidant and proceeds under mild conditions, highlighting its potential in green chemistry (Naya, Yamaguchi, & Nitta, 2008).

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-7-4-8(13)11(9(14)10-7)5-6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSAVOLNDMMVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367482 | |

| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |

CAS RN |

361992-29-2 | |

| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)